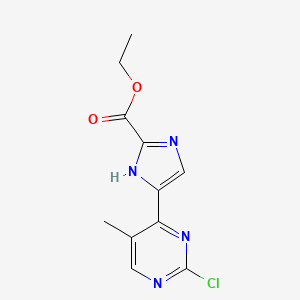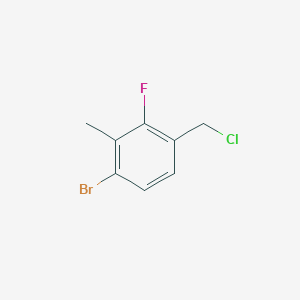
1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene can be achieved through several methods. One common method involves the halogenation of a precursor compound, such as 1-bromo-3-fluoro-2-methylbenzene, followed by chloromethylation. The reaction conditions typically involve the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and chloromethylation processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group to a different functional group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms and a methyl group influences its reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the fluorine and methyl groups.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the chloromethyl group.
1-Chloro-4-(chloromethyl)benzene: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of multiple halogen atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and research applications.
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-7(9)3-2-6(4-10)8(5)11/h2-3H,4H2,1H3 |
Clave InChI |
HXCORKXIRHYIJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
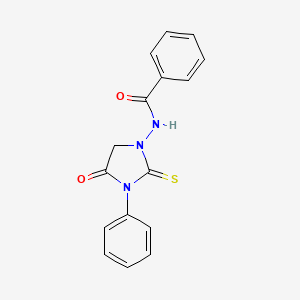
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)


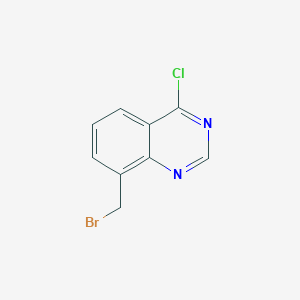

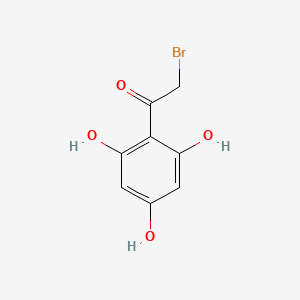



![3-Bromo-6-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12949976.png)
